2-(1-Methyl-1h-1,2,4-triazol-5-yl)-4-nitroaniline
Description
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline is a nitroaromatic compound featuring a substituted aniline backbone. Its structure includes a nitro (-NO₂) group at the para position (C4) of the benzene ring and a 1-methyl-1H-1,2,4-triazol-5-yl moiety at the ortho position (C2). The compound’s molecular formula is C₉H₈N₆O₂, with a molecular weight of 248.20 g/mol.
Properties
Molecular Formula |
C9H9N5O2 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)-4-nitroaniline |
InChI |
InChI=1S/C9H9N5O2/c1-13-9(11-5-12-13)7-4-6(14(15)16)2-3-8(7)10/h2-5H,10H2,1H3 |
InChI Key |
WWIXVFXXDZINHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Nitration of Aniline: The aniline derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling Reaction: The triazole ring is then coupled with the nitrated aniline derivative under suitable conditions, often involving a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The triazole ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium dithionite.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Catalysts: Palladium, copper.
Major Products Formed
Reduction: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a building block for the synthesis of pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: It can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound’s derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline and its derivatives involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of microbial pathogens or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death .
Comparison with Similar Compounds
N-(1H-Indol-5-ylmethyl)-4-(1,2,4-triazol-1-ylmethyl)aniline
- Molecular Formula : C₁₉H₁₈N₆
- Molecular Weight : 330.39 g/mol
- Key Features: Aniline backbone with a triazole-methyl group at C3. Indole-methyl substituent at the amino group.
- Comparison: The indole moiety introduces a bulky, electron-rich heterocycle, likely enhancing π-π stacking interactions and altering solubility (lower logP compared to the target compound).
NIMH Compound F-908
- Molecular Formula : C₂₇H₃₀FN₇O
- Molecular Weight : 487.57 g/mol
- Key Features :
- Complex structure with fluorophenyl, indole, triazole, and piperidinyl groups.
- Designed for neuropsychiatric applications (per NIMH’s mandate).
- Comparison :
- The fluorophenyl group and piperidinyl chain suggest enhanced blood-brain barrier penetration, a trait absent in the target compound.
- The triazole ring here is part of a larger pharmacophore, highlighting its versatility in drug design.
Data Table: Structural and Physicochemical Properties
Research Findings and Implications
- This contrasts with the indole-containing analog, which is more electron-rich .
- Biological Relevance : Triazole rings are common in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability. While the NIMH compound F-908 leverages this for CNS activity , the target compound’s nitro group may limit its bioavailability due to higher polarity.
- Synthesis and Crystallography : Structural determination of such compounds often relies on tools like SHELX, which is widely used for small-molecule refinement . The methyl-triazole substituent’s conformation could be critical in crystal packing or ligand-receptor interactions.
Biological Activity
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline is a compound of interest due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
Recent studies have focused on the synthesis of various triazole derivatives, including 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline. The synthesis typically involves the reaction of 4-nitroaniline with 1-methyl-1H-1,2,4-triazole under specific conditions to yield the desired compound.
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been tested against various bacterial strains. In one study, compounds similar to 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline | E. coli | 15 |
| S. aureus | 18 |
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have also been investigated. In vitro studies indicated that these compounds could inhibit cytokine release in peripheral blood mononuclear cells (PBMCs), which is crucial for inflammatory responses. Compounds similar to 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-4-nitroaniline showed a reduction in TNF-α and IL-6 levels .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 200 | 120 |
| IL-6 | 150 | 90 |
Anticancer Activity
The potential anticancer effects of triazole derivatives have been explored in various cancer cell lines. Studies indicate that these compounds can induce apoptosis and inhibit cell proliferation. For instance, research demonstrated that certain derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Case Studies
A study conducted on a series of triazole derivatives reported that modifications to the nitro group significantly affected biological activity. The introduction of various substituents led to enhanced potency against specific cancer cell lines and improved selectivity towards tumor cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
